2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core
Mechanism of Action
Target of Action
The compound contains a pyrrolo[3,2-d]pyrimidine core, which is a common scaffold in many biologically active molecules. Compounds with this core structure have been found to exhibit antimicrobial , antifungal , and anticancer activities . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Based on the activities of related compounds, it could potentially be involved in pathways related to cell growth and proliferation, or microbial metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the pyrimidine core, followed by the attachment of the 4-fluorobenzyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine core or the attached functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: The compound can be used to study the interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine derivatives have similar core structures and exhibit diverse biological activities.
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar heterocyclic framework and are known for their pharmacological properties.
Uniqueness
2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to the presence of the 4-fluorobenzylthio group, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3OS/c26-19-13-11-17(12-14-19)16-31-25-28-22-21(18-7-3-1-4-8-18)15-27-23(22)24(30)29(25)20-9-5-2-6-10-20/h1-15,27H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZHDNMHZBZSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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